molecular formula C7H13N3O B054749 2-(3-(Ethylideneamino)-4,5-dihydro-1H-pyrazol-1-yl)ethanol CAS No. 111677-92-0

2-(3-(Ethylideneamino)-4,5-dihydro-1H-pyrazol-1-yl)ethanol

Cat. No.: B054749
CAS No.: 111677-92-0
M. Wt: 155.2 g/mol
InChI Key: NZWVQUKMEYAWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is a chemical compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol typically involves the reaction of ethylidenehydrazine with an appropriate aldehyde or ketone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Methylideneamino)-3,4-dihydropyrazol-2-yl]ethanol
  • 2-[5-(Propylideneamino)-3,4-dihydropyrazol-2-yl]ethanol
  • 2-[5-(Butylideneamino)-3,4-dihydropyrazol-2-yl]ethanol

Uniqueness

2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is unique due to its specific ethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

111677-92-0

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

IUPAC Name

2-[5-(ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol

InChI

InChI=1S/C7H13N3O/c1-2-8-7-3-4-10(9-7)5-6-11/h2,11H,3-6H2,1H3

InChI Key

NZWVQUKMEYAWNI-UHFFFAOYSA-N

SMILES

CC=NC1=NN(CC1)CCO

Canonical SMILES

CC=NC1=NN(CC1)CCO

Synonyms

1H-Pyrazole-1-ethanol, 3-(ethylideneamino)-4,5-dihydro-

Origin of Product

United States

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